molecular formula C21H25ClN2O4S B257632 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B257632
M. Wt: 437 g/mol
InChI Key: LZNGSNAHVLULNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetamido group, and a tetrahydrobenzothiophene core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy acetamide intermediate. This intermediate is then reacted with a suitable amine, such as 3-methoxypropylamine, under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit specific ion channels or receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

    4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound shares a similar chlorophenoxy acetamido structure but differs in its core structure.

    4-chloro-2-(1-naphthyloxyacetamido) benzoic acid: Another related compound with a naphthyloxy group instead of the benzothiophene core.

    4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid: This compound has a similar chlorophenoxy acetamido structure with a different substituent on the phenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups and its tetrahydrobenzothiophene core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-27-12-4-11-23-20(26)19-16-5-2-3-6-17(16)29-21(19)24-18(25)13-28-15-9-7-14(22)8-10-15/h7-10H,2-6,11-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

LZNGSNAHVLULNS-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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